molecular formula C18H26N2O2S B213936 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B213936
M. Wt: 334.5 g/mol
InChI Key: WTDHMXCJNPZYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CPP-109, is a compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to be effective in reducing drug-seeking behavior in animal models and has shown promise in clinical trials for the treatment of cocaine addiction.

Mechanism of Action

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by inhibiting the enzyme GABA-transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide increases the levels of GABA in the brain, which has been shown to reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to increase the levels of GABA in the brain, which has been associated with a reduction in drug-seeking behavior. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it has not yet been approved for use in humans, so its potential for clinical use is still uncertain.

Future Directions

There are several potential future directions for research on 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as anxiety and depression. Another area of interest is its potential as a treatment for other types of addiction, such as alcohol and nicotine addiction. Additionally, further research is needed to determine the optimal dosing and administration of 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for clinical use.

Synthesis Methods

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is synthesized through a multi-step process involving several chemical reactions. The starting material is a compound called 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is converted to an intermediate compound through a series of reactions. This intermediate is then reacted with cyclopropanecarbonyl chloride to form the final product, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as a treatment for addiction and other neurological disorders. It works by inhibiting an enzyme called GABA-transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide increases the levels of GABA in the brain, which has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

2-(cyclopropanecarbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H26N2O2S/c1-4-18(2,3)11-7-8-12-13(9-11)23-17(14(12)15(19)21)20-16(22)10-5-6-10/h10-11H,4-9H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

WTDHMXCJNPZYNI-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.